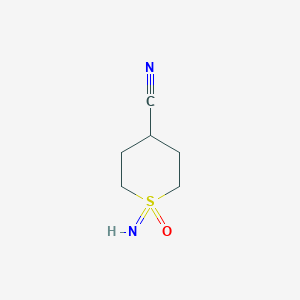![molecular formula C23H22F3N3O3S B2685331 3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024595-16-1](/img/structure/B2685331.png)
3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C23H22F3N3O3S. Its average mass is 477.499 Da and its monoisotopic mass is 477.133392 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound would require more detailed information than what is currently available .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have synthesized various derivatives of quinazolinone compounds, exploring their biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found that several compounds exhibited high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Similarly, Reddy et al. (2015) reported an efficient synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones with good to excellent bioactivity in antioxidant and anticancer assays (Reddy et al., 2015).
Antiviral Activities
Novel quinazolinone derivatives have also been evaluated for their antiviral activities. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and screened them against a variety of respiratory and biodefense viruses, identifying compounds with significant inhibitory effects (Selvam et al., 2007).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potentials of quinazolinone derivatives have been a significant focus. Mood et al. (2022) synthesized substituted quinazolinylamino nicotinic acid esters and evaluated them for in vitro antibacterial activity, finding some compounds with excellent growth inhibition activity (Mood et al., 2022).
Propiedades
IUPAC Name |
8,9-dimethoxy-3-propan-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S/c1-12(2)19-21(30)28-20-15-9-17(31-3)18(32-4)10-16(15)27-22(29(19)20)33-11-13-6-5-7-14(8-13)23(24,25)26/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEADDRHDKUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

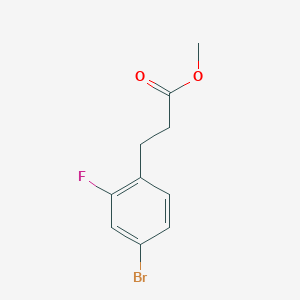

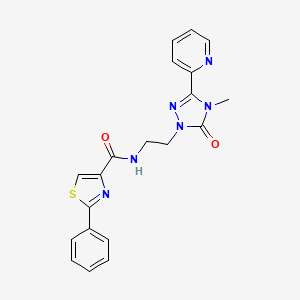
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)
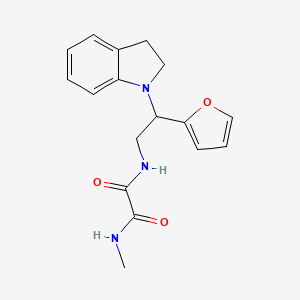
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)
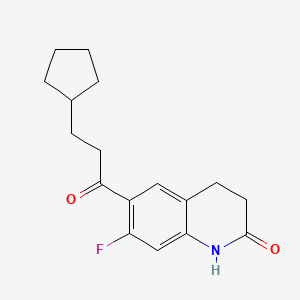
![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)
![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)
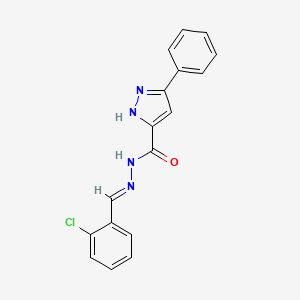

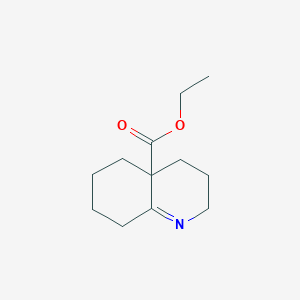
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)
